N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and piperazine. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule. The piperazine ring, substituted with a 4-methoxyphenyl group, adds pharmacological versatility, making this compound a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form N-(2-bromoethyl)-4-methoxyphenylamine. This intermediate is then reacted with piperazine to yield N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amine.
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Coupling with Adamantane Carboxylic Acid: : The final step involves coupling the piperazine intermediate with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.
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Reduction: : The carboxamide group can be reduced to an amine, which might be useful in further derivatization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its interaction with various receptors and enzymes. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological studies.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or bioavailability.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The adamantane moiety provides lipophilicity, aiding in membrane permeability, while the piperazine ring interacts with receptor sites, modulating their activity. This dual action can result in various pharmacological effects, depending on the target receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist.
Urapidil: Another alpha1-adrenergic receptor antagonist.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique pharmacokinetic properties, such as enhanced stability and lipophilicity. This makes it potentially more effective in crossing biological membranes and reaching target sites compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-29-22-4-2-21(3-5-22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJRONPKFVKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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